molecular formula C12H13N3O6 B12001140 (2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone

(2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B12001140
M. Wt: 295.25 g/mol
InChI Key: NWRSNWTUZJLEIV-UHFFFAOYSA-N
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Description

(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE is a complex organic compound characterized by the presence of a morpholine ring attached to a phenyl group substituted with methyl and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE is unique due to the presence of both nitro groups and a morpholine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

(2-methyl-3,5-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13N3O6/c1-8-10(12(16)13-2-4-21-5-3-13)6-9(14(17)18)7-11(8)15(19)20/h6-7H,2-5H2,1H3

InChI Key

NWRSNWTUZJLEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCOCC2

Origin of Product

United States

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